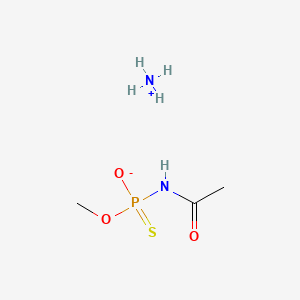
Ammonium O-methyl acetylthiophosphoramidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium O-methyl acetylthiophosphoramidate is a chemical compound with the molecular formula C3H11N2O3PS . It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ammonium O-methyl acetylthiophosphoramidate typically involves the reaction of acetylthiophosphoramidic acid with methylamine under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ammonium O-methyl acetylthiophosphoramidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiophosphoramidates.
Substitution: It can undergo nucleophilic substitution reactions, where the ammonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiophosphoramidates, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Ammonium O-methyl acetylthiophosphoramidate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals
Mecanismo De Acción
The mechanism of action of ammonium O-methyl acetylthiophosphoramidate involves its interaction with specific molecular targets and pathways. It acts by inhibiting certain enzymes and disrupting cellular processes, leading to its observed biological effects. The compound’s structure allows it to bind to active sites of enzymes, thereby inhibiting their activity .
Comparación Con Compuestos Similares
Similar Compounds
- Ammonium O-ethyl acetylthiophosphoramidate
- Ammonium O-methyl benzylthiophosphoramidate
- Ammonium O-methyl phenylthiophosphoramidate
Uniqueness
Ammonium O-methyl acetylthiophosphoramidate is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity compared to other similar compounds.
Propiedades
Número CAS |
53705-85-4 |
|---|---|
Fórmula molecular |
C3H11N2O3PS |
Peso molecular |
186.17 g/mol |
Nombre IUPAC |
azanium;N-[methoxy(oxido)phosphinothioyl]acetamide |
InChI |
InChI=1S/C3H8NO3PS.H3N/c1-3(5)4-8(6,9)7-2;/h1-2H3,(H2,4,5,6,9);1H3 |
Clave InChI |
SUNQBXKODOGDDH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NP(=S)([O-])OC.[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















